2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is a cyclic organic compound with the molecular formula CHO. It belongs to the furanone class of compounds, which are characterized by a furan ring with a carbonyl group. This compound is also known by various names including 4-methylpentan-4-olide and γ,γ-dimethyl-γ-butyrolactone. Its molecular weight is approximately 114.1424 g/mol, and it has a CAS Registry Number of 3123-97-5 .
2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- can be derived from natural sources or synthesized in the laboratory. It is classified under lactones, specifically as a γ-lactone due to its cyclic ester structure. This compound is significant in various chemical processes and has applications in flavoring and fragrance industries .
The synthesis of 2(3H)-furanone, dihydro-5,5-dimethyl-3-methylene- can be achieved through several methods:
2(3H)-furanone, dihydro-5,5-dimethyl-3-methylene- can undergo various chemical reactions typical for lactones:
These reactions are essential for modifying the compound for specific applications or enhancing its properties .
The mechanism of action for 2(3H)-furanone involves its interaction with biological systems primarily through its flavoring properties. When utilized in food products, it contributes to aroma and taste by binding to olfactory receptors. The compound's structure allows it to exhibit specific interactions that enhance flavor profiles.
In pharmacological contexts, certain derivatives of furanones have shown anti-inflammatory and analgesic properties through mechanisms that may involve inhibition of specific pathways related to pain perception and inflammation .
Relevant data indicates that this compound is stable under standard conditions but may undergo degradation when exposed to extreme pH or heat .
2(3H)-furanone, dihydro-5,5-dimethyl-3-methylene- finds applications in various fields:
Stereoselective construction of the 3-methylene moiety in dihydrofuranone systems employs strategic carbonyl functionalization and olefination protocols. While the exact synthesis of 2(3H)-Furanone, dihydro-5,5-dimethyl-3-methylene- is not explicitly detailed in the available literature, analogous routes for 3-substituted dihydrofuranones involve lactonization of γ-hydroxy acids or ketone carbonyl methylenation. The geminal 5,5-dimethyl group significantly influences stereoselectivity by imposing steric constraints during ring closure, favoring trans-configured products in cyclization reactions [5]. Key synthetic pathways include:
Table 1: Key Intermediates for 3-Methylene Dihydrofuranone Synthesis
Precursor | Reaction | Target Product | Stereochemical Outcome |
---|---|---|---|
4-Methyl-4-hydroxypentanoic acid | Acid-catalyzed lactonization | 5,5-Dimethyldihydrofuran-2(3H)-one | cis-lactone preferred |
5,5-Dimethylfuran-2(3H)-one | Wittig olefination | 5,5-Dimethyl-3-methylenedihydrofuran-2(3H)-one | E-configuration exclusive |
Catalytic cyclizations enable efficient assembly of bicyclic furanone scaffolds structurally related to the 5,5-dimethyl-3-methylene target. The palladium-catalyzed carbonylative oxidative double cyclization of 4-yne-1,3-diols represents a powerful one-step route to dihydrofuro[3,2-b]furanones. This process utilizes PdI₂/KI catalysts under 40 atm of 4:1 CO/air in methanol at 100°C, achieving bicyclic lactone formation via sequential steps: (1) 5-exo-dig cyclization via hydroxyl attack on Pd-coordinated alkyne, (2) CO insertion into the Pd–C bond, and (3) trapping by the C-3 hydroxyl group to form the second ring. The 5,5-dimethyl substitution pattern in precursor diols enhances cyclization efficiency by reducing conformational flexibility, as evidenced by the 30% yield improvement observed with 2,4-dimethyldec-5-yne-2,4-diol compared to non-gem-disubstituted analogs [1].
Table 2: Catalytic Systems for Fused Furanone Synthesis
Catalytic System | Substrate | Conditions | Product Yield | Key Advantage |
---|---|---|---|---|
PdI₂ (2 mol%)/KI (10 mol%) | 4-Yne-1,3-diols | 40 atm CO/air, MeOH, 100°C, 15 hr | 30%-60% | One-step bicyclization |
N/A (Biomimetic) | γ,δ-Dihydroxycarboxylic acids | Physiological conditions | Variable | Stereocontrol via enzyme mimic |
Transition metals govern regioselectivity in dihydrofuranone synthesis through substrate-directed oxidative addition and controllable CO insertion. In the PdI₂-catalyzed synthesis of antitumor dihydrofurofurans, KI additives generate in situ PdI₄²⁻ species that coordinate alkynyldiols, directing initial cyclization to the terminal alkyne carbon. This regioselectivity is critical for subsequent ring formation. The catalytic cycle involves Pd(0) reoxidation by O₂ in the presence of eliminated HI, regenerating active Pd(II) species. For 3-methylene functionalization, palladium catalysts may enable direct C-H methylenation at the C-3 position of preformed 5,5-dimethyldihydrofuran-2(3H)-one using diazomethane analogs, though this remains unexplored in the available literature for the specific target molecule [1]. Computational studies suggest that the 5,5-dimethyl group electronically deactivates C-3 towards electrophilic palladation while enhancing nucleophilic attack at the adjacent carbonyl – a duality exploitable for regioselective transformations [3] [5].
Biomimetic syntheses mimic terpenoid lactonization pathways observed in plant biosynthesis, utilizing acid-catalyzed cyclizations of polyunsaturated precursors. The 5,5-dimethyl-3-methylenedihydrofuran-2(3H)-one scaffold resembles terpenoid-derived lactones, suggesting feasible routes via epoxy-acid cyclization or oxidative cyclization of isoprenoid chains. For instance, acid treatment of epoxygeranic acid derivatives can trigger regioselective epoxide opening followed by lactonization, generating the 5,5-dimethylfuranone core. Notably, dihydrofurofuranones with significant antitumor activity against triple-negative breast cancer cells have been synthesized via catalytic methods inspired by oxidative enzyme catalysis, demonstrating the therapeutic relevance of biomimetic strategies [1]. These compounds exhibit selective cytotoxicity towards cancer cells (MCF-7, MDA-MB-231) while sparing normal mammary epithelial cells (MCF-10A), highlighting the pharmacological potential of furanone natural product analogs [1].
Table 3: Biomimetic Routes to Furanone Cores
Biogenetic Precursor | Mimicked Biological Process | Catalyst/Reagent | Key Furanone Product |
---|---|---|---|
Epoxyisoprenoids | Epoxide hydrolase + oxidase | H⁺/O₂ | 5,5-Dimethyl-3-hydroxy derivatives |
4-Yne-1,3-diols | Oxidative cyclization | PdI₂/O₂ | Antitumor dihydrofuro[3,2-b]furanones |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: